molecular formula C7H7NO2 B10825916 (E)-2-hydroxybenzaldehyde oxime CAS No. 22032-06-0

(E)-2-hydroxybenzaldehyde oxime

Cat. No.: B10825916
CAS No.: 22032-06-0
M. Wt: 137.14 g/mol
InChI Key: ORIHZIZPTZTNCU-YVMONPNESA-N
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Description

(E)-2-hydroxybenzaldehyde oxime is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of a hydroxylamine group (-NOH) attached to a carbon atom that is double-bonded to a nitrogen atom. This compound is derived from 2-hydroxybenzaldehyde, where the aldehyde group is converted to an oxime group. It is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

(E)-2-hydroxybenzaldehyde oxime can be synthesized through the reaction of 2-hydroxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically occurs in an aqueous or alcoholic medium and is carried out at room temperature or slightly elevated temperatures. The reaction can be represented as follows:

2-hydroxybenzaldehyde+hydroxylamine hydrochloride(E)-2-hydroxybenzaldehyde oxime+HCl\text{2-hydroxybenzaldehyde} + \text{hydroxylamine hydrochloride} \rightarrow \text{this compound} + \text{HCl} 2-hydroxybenzaldehyde+hydroxylamine hydrochloride→(E)-2-hydroxybenzaldehyde oxime+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-2-hydroxybenzaldehyde oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: Reduction of the oxime group can yield amines.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Ethers or esters.

Scientific Research Applications

(E)-2-hydroxybenzaldehyde oxime has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and as a ligand in coordination chemistry.

    Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-2-hydroxybenzaldehyde oxime involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

(E)-2-hydroxybenzaldehyde oxime can be compared with other similar compounds such as:

    Benzaldehyde oxime: Lacks the hydroxyl group on the benzene ring.

    Salicylaldoxime: Similar structure but with different substitution patterns.

    Acetophenone oxime: Derived from acetophenone instead of benzaldehyde.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Conclusion

This compound is a versatile compound with significant applications in various fields. Its unique structure and reactivity make it a valuable tool in scientific research and industrial applications. Further studies are needed to fully explore its potential and expand its uses.

Properties

CAS No.

22032-06-0

Molecular Formula

C7H7NO2

Molecular Weight

137.14 g/mol

IUPAC Name

2-[(Z)-hydroxyiminomethyl]phenol

InChI

InChI=1S/C7H7NO2/c9-7-4-2-1-3-6(7)5-8-10/h1-5,9-10H/b8-5-

InChI Key

ORIHZIZPTZTNCU-YVMONPNESA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N\O)O

Canonical SMILES

C1=CC=C(C(=C1)C=NO)O

physical_description

Solid;  [Merck Index] Off-white powder;  [Alfa Aesar MSDS]

Origin of Product

United States

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